molecular formula C7H3F2NO B575935 3,4-Difluoro-5-hydroxybenzonitrile CAS No. 186590-38-5

3,4-Difluoro-5-hydroxybenzonitrile

Cat. No.: B575935
CAS No.: 186590-38-5
M. Wt: 155.104
InChI Key: RTWSBHDZPFYJRL-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-hydroxybenzonitrile (molecular formula: C₇H₃F₂NO) is a fluorinated aromatic nitrile characterized by a hydroxy group at position 5 and fluorine atoms at positions 3 and 4 on the benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The hydroxy group enhances polarity and hydrogen-bonding capacity, while the fluorine atoms modulate electron density, influencing reactivity in substitution or coupling reactions .

Properties

CAS No.

186590-38-5

Molecular Formula

C7H3F2NO

Molecular Weight

155.104

IUPAC Name

3,4-difluoro-5-hydroxybenzonitrile

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H

InChI Key

RTWSBHDZPFYJRL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)F)F)C#N

Synonyms

Benzonitrile, 3,4-difluoro-5-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2,4-Difluoro-5-hydroxybenzonitrile (BD480506)

  • Molecular Formula: C₇H₃F₂NO (identical to this compound).
  • Key Differences : Fluorine atoms at positions 2 and 4 instead of 3 and 4. This positional isomerism alters the electronic distribution, with the 2,4-difluoro configuration creating a stronger electron-withdrawing effect due to proximity of fluorine to the nitrile group. This may reduce nucleophilic aromatic substitution (NAS) reactivity compared to the 3,4-difluoro isomer .

3,4-Difluoro-5-nitrobenzonitrile

  • Molecular Formula : C₇H₂F₂N₂O₂.
  • Key Differences: The hydroxy group is replaced by a nitro (-NO₂) group at position 5. The nitro group is a stronger electron-withdrawing group than hydroxy, significantly decreasing electron density at the aromatic ring. This enhances resistance to electrophilic attack but increases susceptibility to reduction reactions .

Functional Group Variants

3,4-Difluorobenzaldehyde

  • Molecular Formula : C₇H₄F₂O.
  • Key Differences: The nitrile (-CN) and hydroxy (-OH) groups are replaced by an aldehyde (-CHO). The aldehyde group introduces greater electrophilicity, enabling condensation reactions (e.g., Knoevenagel), but reduces thermal stability compared to nitriles .

3,4-Difluorobenzenesulfonamide

  • Molecular Formula: C₆H₅F₂NO₂S.
  • Key Differences : Contains a sulfonamide (-SO₂NH₂) group instead of nitrile and hydroxy groups. Sulfonamides exhibit hydrogen-bonding and acidic properties (pKa ~10), making them more soluble in aqueous bases than nitriles. This compound is more suited for protease inhibition applications .

Nitro-Substituted Derivatives

2,4-Difluoro-5-nitrobenzonitrile (CAS 67152-20-9)

  • Molecular Formula : C₇H₂F₂N₂O₂.
  • Key Differences: Differs in both substituent positions (2,4-difluoro) and functional groups (nitro instead of hydroxy). The combined electron-withdrawing effects of -CN and -NO₂ render this compound highly electrophilic, favoring reactions like Ullmann coupling but limiting solubility in polar solvents .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Substituent Positions Key Functional Groups Reactivity Profile Reference
This compound C₇H₃F₂NO 3,4-F; 5-OH -CN, -OH Moderate NAS reactivity
2,4-Difluoro-5-hydroxybenzonitrile C₇H₃F₂NO 2,4-F; 5-OH -CN, -OH High electron withdrawal
3,4-Difluoro-5-nitrobenzonitrile C₇H₂F₂N₂O₂ 3,4-F; 5-NO₂ -CN, -NO₂ Low solubility, redox-active
3,4-Difluorobenzaldehyde C₇H₄F₂O 3,4-F; 1-CHO -CHO Electrophilic condensations

Key Research Findings

  • Synthetic Utility : The hydroxy group in this compound allows for regioselective functionalization (e.g., etherification), unlike nitro or aldehyde analogs, which require protective group strategies .
  • Electronic Effects : Fluorine at position 3 meta-directs electrophiles to positions 1 and 5, but the hydroxy group at position 5 competes, creating a complex reactivity landscape .
  • Solubility : The hydroxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nitro derivatives, which are often restricted to halogenated solvents .

Notes

Experimental Gaps: Limited data exist on the thermodynamic stability or catalytic applications of this compound. Further studies on its Grignard or Suzuki-Miyaura reactivity are warranted.

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